molecular formula C11H17N3O2 B153436 tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate CAS No. 345311-03-7

tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Cat. No. B153436
M. Wt: 223.27 g/mol
InChI Key: WDHIKONIOJKMIK-UHFFFAOYSA-N
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Description

The compound tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a derivative of imidazo[1,2-a]pyrazine, which is a bicyclic heteroaromatic compound consisting of fused imidazole and pyrazine rings. This class of compounds is of interest due to their potential biological activities and their use as intermediates in the synthesis of various pharmaceuticals.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazine derivatives can be achieved through flash vacuum thermolysis (FVT) of tert-butylimines of pyrazine-2-carbaldehydes, as demonstrated in the formation of 3-methyl-imidazo[1,5-a]pyrazine with excellent yields from monocyclic imines . Another approach involves the preparation of pyrazole bromide from potassium tricyanomethanide, which is a precursor for the versatile synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . Additionally, the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles has been studied, showing high regioselectivity when carried out with NaOH in EtOH .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrazine derivatives is characterized by the presence of a tert-butyl group, which can influence the steric and electronic properties of the molecule. The conformational analysis of related compounds, such as tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates, has been studied using NMR spectroscopy, revealing information about the conformational equilibrium .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine derivatives can undergo various chemical reactions, including acylation, nitration, and cyclization. For instance, acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides followed by reaction with alkyl hydrazines can lead to the formation of isomeric pyrazoles . Nitration of 3-tert-butyl pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones has been achieved with HNO3/H2SO4, and the structures of the products were confirmed by various spectroscopic methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate and related compounds are influenced by their molecular structure. The presence of the tert-butyl group can affect the solubility, boiling point, and stability of the compound. The electronic properties, such as UV-photoelectron spectroscopy, have been used to characterize the thermolysis products of related compounds . The chemical reactivity, including regioselectivity and the influence of reaction media, has been studied for the synthesis of various derivatives .

Scientific Research Applications

Microwave-Assisted Preparation in Chemistry

The tert-butyl group, as seen in tert-butyl isocyanide, is utilized in the microwave-assisted preparation of various compounds. In one study, tert-butyl amides underwent cyclization into 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones in glacial acetic acid under microwave irradiation. This showcases the use of tert-butyl groups in facilitating neighboring-group-assisted cleavage of tert-butyl amides, demonstrating their utility in chemical syntheses (Nikulnikov et al., 2009).

Biological Activity Studies

In biological research, tert-butyl groups have been included in the study of compounds for their bioactivity. For instance, the synthesis and evaluation of substituted pyrazinecarboxamides, including 5-tert-butylpyrazine-2-carboxylic acid derivatives, were conducted to assess their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. This research contributes to understanding the structure-activity relationships in drug discovery (Doležal et al., 2006).

Chemical Synthesis and Reactivity Studies

Various studies have focused on the synthesis and reactivity of tert-butyl-substituted compounds. For instance, the generation of 5-oxy-2,3-dihydroimidazo[1,2-a]pyrazin-3-ones from tert-butyl-substituted precursors has been explored, providing insights into the mechanisms of chemical reactions and intermediate formation in organic synthesis (Teranishi et al., 1997). Additionally, studies on the reactivity of tert-butyl-substituted pyrazolo[5,1-c][1,2,4]triazine derivatives contribute to the understanding of chemical reactivity and potential applications in pharmaceutical chemistry (Mironovich & Shcherbinin, 2014).

Exploration of Dipeptoid Diversity

Research involving tert-butyl-substituted compounds has also led to increased dipeptoid diversity. The Ugi reaction, involving tert-butyl isocyanide and subsequent cyclization, was used to access a greater diversity of Ugi-type dipeptoids. This signifies the role of tert-butyl groups in expanding the scope of compound libraries for various applications (Krasavin & Nikulnikov, 2012).

Development of Novel Compounds and Methods

The tert-butyl group has been pivotal in the development of new chemical compounds and synthetic methods. For example, the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids involved acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to novel pyrazoles. This illustrates how tert-butyl groups are instrumental in creating new molecules with potential applications in various fields, including pharmaceuticals and materials science (Iminov et al., 2015).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H332, H335 . The precautionary statements are P261, P280, P305, P338, P351 . The compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-6-13-5-4-12-9(13)8-14/h4-5H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHIKONIOJKMIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=CN=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620730
Record name tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

CAS RN

345311-03-7
Record name tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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CC(C)(C)OC(=O)N(CCCl)Cc1nccn1COCC[Si](C)(C)C
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Synthesis routes and methods II

Procedure details

Tetrabutylammonium fluoride (1M in tetrahydrofuran, 7.1 mL, 7.1 mmol) was added to a solution of 1,1-dimethylethyl N-(2-chloroethyl)-N-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole-2-ylmethyl)carbamate (Description 162, 2.52 g, 6.5 mmol) in tetrahydrofuran (50 mL) and the mixture was heated under reflux for 1.5 hours. Further tetrabutylammonium fluoride (1M in tetrahydrofuran, 7.1 mL, 7.1 mmol) was added and the mixture was heated under reflux for 20 hours. The mixture was cooled and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with CH2Cl2/MeOH (97:3), to give the title compound (505 mg, 35%). m/z (ES+) 224 (M+1).
Quantity
7.1 mL
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reactant
Reaction Step One
Name
1,1-dimethylethyl N-(2-chloroethyl)-N-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole-2-ylmethyl)carbamate
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2.52 g
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reactant
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50 mL
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solvent
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7.1 mL
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Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Prashanthi, YP Kumar, DS Latha… - Asian Journal of …, 2016 - indianjournals.com
Novel Tetra hydro imidazo[1, 2-a] pyrazine derivatives have been synthesized by Treatment of pyrazine-2carboxylic acid with thionyl chloride in methanol yielded methyl pyrazine-2-…
Number of citations: 2 www.indianjournals.com

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